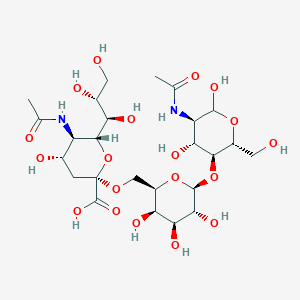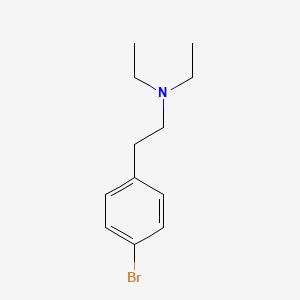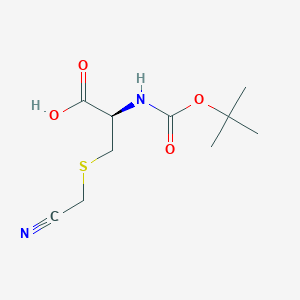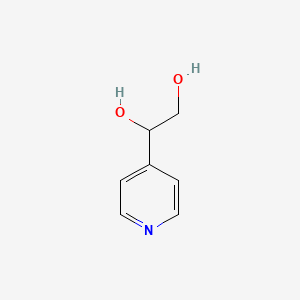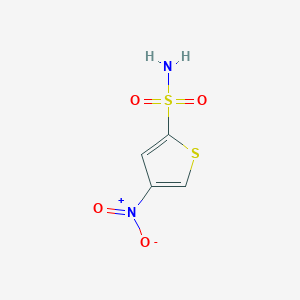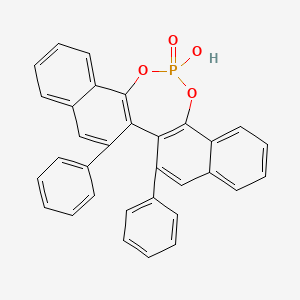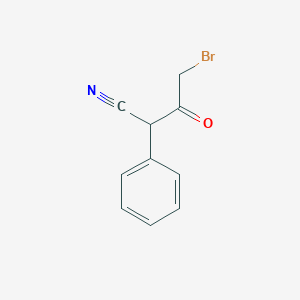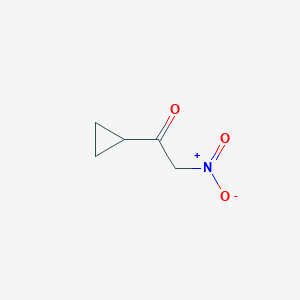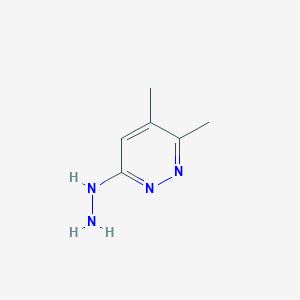![molecular formula C7H17ClOSi B3246107 [2-(2-Chloroethoxy)ethyl]trimethylsilane CAS No. 17510-32-6](/img/structure/B3246107.png)
[2-(2-Chloroethoxy)ethyl]trimethylsilane
概要
説明
[2-(2-Chloroethoxy)ethyl]trimethylsilane: is a chemical compound with the molecular formula C8H19ClOSi. It is a member of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Chloroethoxy)ethyl]trimethylsilane typically involves the reaction of 2-(2-chloroethoxy)ethanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: [2-(2-Chloroethoxy)ethyl]trimethylsilane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-(2-chloroethoxy)ethanol and trimethylsilanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding silanols or siloxanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Major Products Formed:
Substitution Reactions: Products include various substituted ethoxyethyltrimethylsilanes.
Hydrolysis: Products are 2-(2-chloroethoxy)ethanol and trimethylsilanol.
Oxidation: Products include silanols and siloxanes.
科学的研究の応用
Chemistry:
Protecting Group: [2-(2-Chloroethoxy)ethyl]trimethylsilane is used as a protecting group for alcohols and phenols in organic synthesis.
Intermediate: It serves as an intermediate in the synthesis of other organosilicon compounds.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical agents.
Industry:
Coatings and Sealants: It is used in the formulation of coatings and sealants to enhance their durability and resistance to environmental factors.
Adhesives: The compound is incorporated into adhesives to improve their bonding properties.
作用機序
The mechanism of action of [2-(2-Chloroethoxy)ethyl]trimethylsilane involves its ability to undergo various chemical reactions, such as nucleophilic substitution and hydrolysis. These reactions enable the compound to act as a protecting group or intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
[2-(Chloromethoxy)ethyl]trimethylsilane: Similar in structure but with a different alkoxy group.
Bis[2-(2-chloroethoxy)ethyl]ether: Contains two [2-(2-chloroethoxy)ethyl] groups bonded to an oxygen atom.
2-Chloroethyltrimethylsilane: Lacks the ethoxy group present in [2-(2-Chloroethoxy)ethyl]trimethylsilane.
Uniqueness:
This compound: is unique due to its specific combination of ethoxy and trimethylsilyl groups, which confer distinct reactivity and versatility in organic synthesis and industrial applications.
特性
IUPAC Name |
2-(2-chloroethoxy)ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClOSi/c1-10(2,3)7-6-9-5-4-8/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOKVDPROADOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3246024.png)
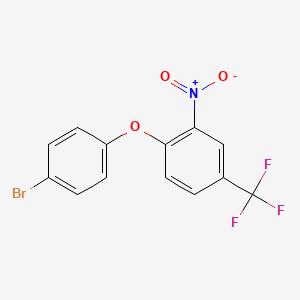
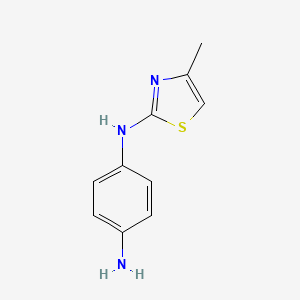

![2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride](/img/structure/B3246074.png)
